REACTION_CXSMILES
|
[C:1]([NH2:4])(=[O:3])[CH3:2].[CH2:5]([O:7][C:8](=[O:14])[CH2:9][C:10]([CH2:12]Cl)=O)[CH3:6].C(=O)([O-])O.[Na+].Cl>C(O)(=O)C>[CH3:2][C:1]1[O:3][C:9]([C:8]([O:7][CH2:5][CH3:6])=[O:14])=[C:10]([CH3:12])[N:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
800 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Name
|
|
Quantity
|
400 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)CCl)=O
|
Name
|
|
Quantity
|
146 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
liquid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into an organic phase
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried under sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated out
|
Type
|
CUSTOM
|
Details
|
obtaining a black liquid
|
Type
|
EXTRACTION
|
Details
|
Then the product was extracted into organic phase
|
Type
|
DISSOLUTION
|
Details
|
The thus obtained solid substance was dissolved in hexane
|
Type
|
CUSTOM
|
Details
|
solvent was evaporated out
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC(=C(N1)C)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |